molecular formula C18H19N3 B1215669 3,4-Diphenyl-1H-pyrazole-1-propanamine CAS No. 94483-87-1

3,4-Diphenyl-1H-pyrazole-1-propanamine

Cat. No.: B1215669
CAS No.: 94483-87-1
M. Wt: 277.4 g/mol
InChI Key: MFIVXFCMSOGNCX-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1H-pyrazole-1-propanamine is a chemical compound that has garnered attention in the field of medicinal chemistry. It is known for its potential antidepressant properties, which have been explored in various scientific studies. The compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a propanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1H-pyrazole-1-propanamine typically involves a multi-step process. One common method includes the Michael addition of acrylonitrile to diphenylpyrazole, followed by reductive alkylation of the resultant diphenylpyrazolepropionitriles . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenyl-1H-pyrazole-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-1H-pyrazole-1-propanamine as an antidepressant involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation. The compound does not exhibit significant anticholinergic action and does not antagonize the antihypertensive effects of clonidine and guanethidine .

Comparison with Similar Compounds

Uniqueness: 3,4-Diphenyl-1H-pyrazole-1-propanamine stands out due to its specific structural configuration, which contributes to its unique pharmacological profile. Its ability to act as an antidepressant without significant anticholinergic effects makes it a compound of interest for further research and development.

Properties

IUPAC Name

3-(3,4-diphenylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c19-12-7-13-21-14-17(15-8-3-1-4-9-15)18(20-21)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIVXFCMSOGNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241503
Record name 3,4-Diphenyl-1H-pyrazole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94483-87-1
Record name 3,4-Diphenyl-1H-pyrazole-1-propanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094483871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diphenyl-1H-pyrazole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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